molecular formula C25H26N2O4S B5125668 N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxybenzamide

N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxybenzamide

Cat. No.: B5125668
M. Wt: 450.6 g/mol
InChI Key: FRTRFTGDWKBBON-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a phenoxybenzamide moiety. The molecular formula of this compound is C20H23NO4S.

Properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c28-25(23-13-7-8-14-24(23)31-21-11-5-2-6-12-21)26-19-15-17-22(18-16-19)32(29,30)27-20-9-3-1-4-10-20/h2,5-8,11-18,20,27H,1,3-4,9-10H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTRFTGDWKBBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxybenzamide typically involves the reaction of 4-(cyclohexylsulfamoyl)aniline with 2-phenoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Studied for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyclohexylsulfamoyl)phenyl]acetamide
  • N-[4-(cyclopentylsulfamoyl)phenyl]acetamide
  • N-[4-(heptylsulfamoyl)phenyl]acetamide
  • N-[4-(diethylsulfamoyl)phenyl]acetamide

Uniqueness

N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxybenzamide is unique due to its specific structural features, such as the presence of both a cyclohexylsulfamoyl group and a phenoxybenzamide moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

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